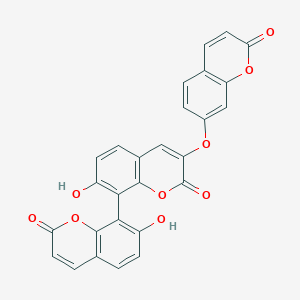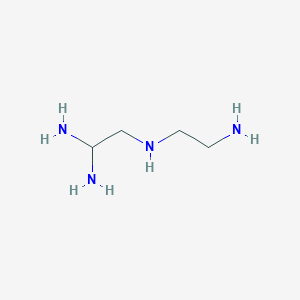
N2-(2-Aminoethyl)ethane-1,1,2-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-Aminoethyl)ethane-1,1,2-triamine, commonly known as AEEA, is a small organic molecule that has been extensively studied for its potential use in various scientific applications. AEEA is a triamine compound that contains three amino groups, making it a versatile building block for the synthesis of other compounds. In
作用机制
AEEA acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the removal of heavy metals from contaminated water and in the treatment of metal poisoning. AEEA has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
生化和生理效应
AEEA has been shown to have a variety of biochemical and physiological effects. In animal studies, AEEA has been shown to increase the production of certain enzymes and to decrease the levels of certain inflammatory markers. AEEA has also been shown to have a protective effect on the liver and kidneys, potentially making it useful in the treatment of liver and kidney diseases.
实验室实验的优点和局限性
One advantage of using AEEA in lab experiments is its versatility as a building block for the synthesis of other compounds. AEEA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, AEEA can be toxic in high doses, and its effects on human health are not well understood.
未来方向
There are several potential future directions for research on AEEA. One area of interest is its potential use in the treatment of liver and kidney diseases. AEEA has also been studied for its potential use in the development of biosensors and in the removal of heavy metals from contaminated water. Further research is needed to fully understand the biochemical and physiological effects of AEEA and its potential uses in various scientific applications.
Conclusion:
In conclusion, N2-(2-Aminoethyl)ethane-1,1,2-triamine, or AEEA, is a versatile compound with potential uses in a variety of scientific applications. Its ability to chelate metal ions and its antimicrobial properties make it useful in the treatment of metal poisoning and in the development of biosensors. However, further research is needed to fully understand its biochemical and physiological effects and its potential uses in various scientific applications.
合成方法
AEEA can be synthesized through the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then reacted with ammonia to form AEEA. This method yields a high purity product and is relatively simple to perform.
科学研究应用
AEEA has been studied for its potential use in a variety of scientific applications, including as a crosslinking agent for polymers, as a chelating agent for metals, and as a precursor for the synthesis of other compounds. AEEA has also been used in the development of biosensors and in the treatment of certain diseases.
属性
CAS 编号 |
100231-77-4 |
|---|---|
产品名称 |
N2-(2-Aminoethyl)ethane-1,1,2-triamine |
分子式 |
C4H14N4 |
分子量 |
118.18 g/mol |
IUPAC 名称 |
2-N-(2-aminoethyl)ethane-1,1,2-triamine |
InChI |
InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |
InChI 键 |
CFAZGYXPBDCSPT-UHFFFAOYSA-N |
SMILES |
C(CNCC(N)N)N |
规范 SMILES |
C(CNCC(N)N)N |
其他 CAS 编号 |
100231-77-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



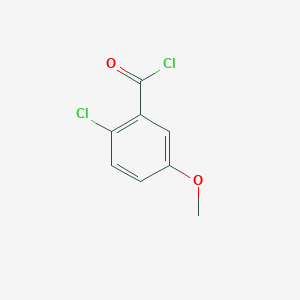

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

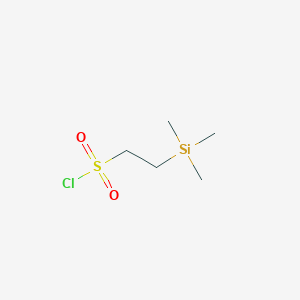
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
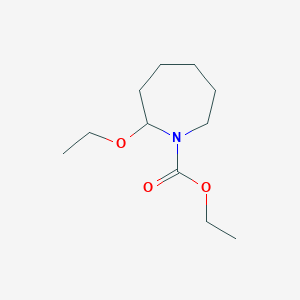
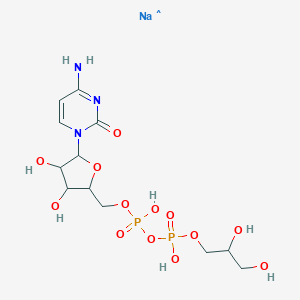
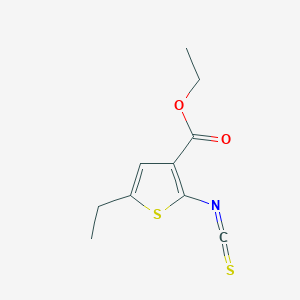
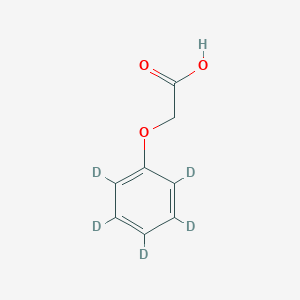
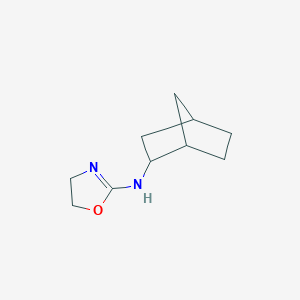
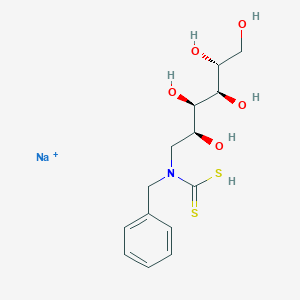
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
